molecular formula C32H31F2N3O2 B1662489 Zosuquidar CAS No. 167354-41-8

Zosuquidar

Cat. No.: B1662489
CAS No.: 167354-41-8
M. Wt: 527.6 g/mol
InChI Key: IHOVFYSQUDPMCN-AUAXPYEWSA-N
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Description

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . Other drugs with this mechanism include tariquidar and laniquidar .


Synthesis Analysis

This compound has been developed as an acid-sensitive albumin-binding prodrug in a two-step synthesis using a maleimide hydrazone linker system . The first step introduces acetylbenzoic acid at the HO-group of this compound, followed by derivatization with 6-maleimidocaproyl hydrazide to form the acid-sensitive hydrazone bond .


Molecular Structure Analysis

The molecular formula of this compound is C32H31F2N3O2 . Its molecular weight is 527.616 . The structure of this compound bound to the P-glycoprotein has been studied using cryo-EM .


Chemical Reactions Analysis

This compound has been shown to be suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp . It has also been found to bind rapidly and selectively to the cysteine-34 position of endogenous albumin after intravenous administration .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 527.616 and a molecular formula of C32H31F2N3O2 .

Mechanism of Action

Target of Action

Zosuquidar primarily targets P-glycoproteins (P-gp) . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

This compound acts by inhibiting P-glycoproteins . This inhibition prevents P-glycoproteins from pumping out therapeutic molecules before they can reach their target, effectively making the cancer multi-drug resistant . This compound inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

This compound affects the biochemical pathways involving intracellular calcium . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells . The development of multidrug resistance (MDR) in neoplastic cells is associated with the ability of cells to escape programmed cell death, in which dysregulation of intracellular calcium may play an important role .

Pharmacokinetics

The pharmacokinetics of this compound reveal that in the presence of this compound at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with an enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Result of Action

The inhibition of P-glycoproteins by this compound results in the cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . It also plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound elicited a high level of nonspecific adsorption to various labware, which significantly affected the outcomes of in vitro studies . Moreover, the presence of other drugs with P-glycoprotein inhibition activities can also influence the action of this compound .

Safety and Hazards

Zosuquidar is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Zosuquidar’s primary biochemical role involves the inhibition of P-glycoproteins . These proteins are crucial in the efflux of therapeutic molecules from cancer cells, contributing to multi-drug resistance . By inhibiting P-glycoproteins, this compound can restore sensitivity to chemotherapeutic agents .

Cellular Effects

This compound has been shown to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (Mylotarg) in primary AML blasts with active P-gp .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When cancers overexpress P-glycoproteins, they can pump out therapeutic molecules before they reach their target, effectively making the cancer multi-drug resistant . This compound inhibits P-glycoproteins, inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Metabolic Pathways

It is known that this compound inhibits P-glycoproteins, which play a crucial role in the efflux of foreign substances from cells .

Transport and Distribution

This compound’s primary mechanism of action involves the inhibition of P-glycoproteins . These proteins are trans-membrane proteins that pump foreign substances out of cells . Therefore, this compound’s distribution within cells and tissues is likely closely tied to the distribution of P-glycoproteins.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zosuquidar involves multiple steps of organic reactions to achieve the desired compound.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-(4-methylpiperazin-1-yl)aniline", "2-(quinolin-4-ylmethoxy)phenol", "3,5-dimethoxybenzaldehyde", "2,4-dimethoxybenzaldehyde", "2,6-dimethoxybenzaldehyde", "2,4-dimethoxybenzonitrile", "4-(4-methoxyphenyl)piperidine", "1,3-dibromopropane", "potassium hydroxide", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "triethylamine", "diethyl ether", "methanol", "acetic acid", "ethyl acetate", "toluene", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)aniline from 4-(4-methoxyphenyl)piperidine and 1,3-dibromopropane via N-alkylation using potassium hydroxide as a base and toluene as a solvent.", "Step 2: Synthesis of 2-(quinolin-4-ylmethoxy)phenol from 3,5-dimethoxybenzaldehyde and 2-aminoquinoline via condensation reaction using acetic acid as a solvent.", "Step 3: Synthesis of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde and sodium borohydride via reduction reaction using methanol as a solvent.", "Step 4: Synthesis of 2,4-dimethoxybenzaldehyde from 2,6-dimethoxybenzaldehyde via oxidative cleavage using sodium periodate as an oxidizing agent and methanol as a solvent.", "Step 5: Synthesis of 4-(4-methylpiperazin-1-yl)aniline and 2-(quinolin-4-ylmethoxy)phenol from 2,4-dimethoxybenzaldehyde via condensation reaction using sodium hydride as a base and diethyl ether as a solvent.", "Step 6: Synthesis of Zosuquidar from 4-(4-methylpiperazin-1-yl)aniline, 2-(quinolin-4-ylmethoxy)phenol, and 3,4-dimethoxyphenethylamine via condensation reaction using triethylamine as a base and ethyl acetate as a solvent.", "Step 7: Purification of Zosuquidar using a combination of solvent extraction and chromatography techniques with solvents such as chloroform and hexanes." ] }

P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective.

CAS No.

167354-41-8

Molecular Formula

C32H31F2N3O2

Molecular Weight

527.6 g/mol

IUPAC Name

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol

InChI

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1

InChI Key

IHOVFYSQUDPMCN-AUAXPYEWSA-N

Isomeric SMILES

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Appearance

Solid powder

167354-41-8

Pictograms

Irritant

Purity

>98%

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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